chlorhexidine

Description

Properties

IUPAC Name |

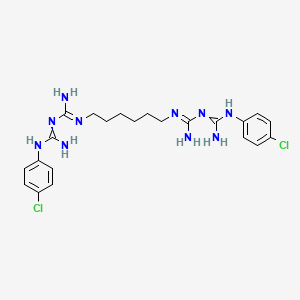

2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXZTYHSJHQHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals from methanol; [HSDB], Solid | |

| Record name | Chlorhexidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorhexidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/, Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/, In water, 800 mg/L at 20 °C, 2.61e-02 g/L | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |

| Record name | CHLORHEXIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |

| Record name | Chlorhexidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from methanol, Solid | |

CAS No. |

55-56-1 | |

| Record name | Chlorhexidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorhexidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORHEXIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorhexidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |

| Record name | CHLORHEXIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 371 | |

| Record name | Chlorhexidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chlorhexidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis and characterization of chlorhexidine (B1668724), a widely used antiseptic agent. The information is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Chemical Synthesis of this compound

The industrial synthesis of this compound is a well-established two-step process. The first step involves the formation of the intermediate hexamethylenebis(cyanoguanidine) (HMBCG), followed by the condensation of this intermediate with p-chloroaniline to yield this compound.

Synthesis Pathway

The overall synthetic route for this compound is depicted below. The process begins with the reaction of hexamethylenediamine (B150038) with sodium dicyanamide (B8802431), followed by the addition of p-chloroaniline.

Caption: General synthesis pathway of this compound.

Experimental Protocols

The following protocols are derived from established patent literature and provide a general framework for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of Hexamethylenebis(cyanoguanidine) (HMBCG)

-

Materials:

-

Hexamethylenediamine dihydrochloride (B599025)

-

Sodium dicyanamide

-

n-Butanol (or isopropanol)

-

Triethylamine (B128534) (optional, as a catalyst)

-

-

Procedure:

-

Suspend hexamethylenediamine dihydrochloride and sodium dicyanamide in n-butanol in a reaction vessel equipped with a reflux condenser and a stirrer.

-

The molar ratio of hexamethylenediamine dihydrochloride to sodium dicyanamide is typically around 1:2 to 1:2.2.

-

Optionally, a catalytic amount of a base like triethylamine can be added to adjust the pH to approximately 9.

-

Heat the mixture to reflux (approximately 110-120°C) and maintain for 2 to 8.5 hours.

-

After the reaction is complete, cool the mixture.

-

The precipitated HMBCG can be isolated by filtration.

-

Wash the product with water to remove inorganic salts and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.

-

Dry the purified HMBCG under vacuum.

-

Step 2: Synthesis of this compound

-

Materials:

-

Hexamethylenebis(cyanoguanidine) (HMBCG)

-

p-Chloroaniline hydrochloride

-

2-Ethoxyethanol (or n-butanol)

-

-

Procedure:

-

Dissolve HMBCG and p-chloroaniline hydrochloride in 2-ethoxyethanol in a reaction vessel. The typical molar ratio of HMBCG to p-chloroaniline hydrochloride is approximately 1:2.

-

Heat the reaction mixture to reflux (around 135-175°C) and maintain for 2 to 7 hours.

-

Upon completion of the reaction, cool the mixture to allow the this compound product to crystallize.

-

Isolate the crude this compound by filtration.

-

The product can be purified by recrystallization from a suitable solvent.

-

Quantitative Data for Synthesis

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Hexamethylenediamine dihydrochloride, Sodium dicyanamide | n-Butanol | 113-115 | 8.5 | 44.6 | 93.5 (HPLC) |

| 1 | Hexamethylenediamine hydrochloride, Sodium dicyanamide | n-Butanol | 100-140 | 2-7 | up to 95.6 | - |

| 2 | HMBCG, p-Chloroaniline hydrochloride | 2-Ethoxyethanol | Reflux | 3 | 90.3 | - |

| 2 | HMBCG, Chloroaniline hydrochloride | Glycol ether or n-Butanol | 135-175 | 2-7 | up to 84.7 | up to 97 |

Characterization Techniques for this compound

A variety of analytical techniques are employed to confirm the identity, purity, and quantity of this compound. The following sections detail the methodologies for the most common characterization techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the determination of this compound and its related impurities.

Caption: Workflow for HPLC analysis of this compound.

The following table summarizes various reported HPLC methods for the analysis of this compound.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Luna® 150 mm × 3 mm, 3 µm CN | XBridge C18, 4.6 x 150 mm, 5 µm | BIST B+ 150 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol:Water (55:45) with NaCl and 0.02% formic acid | Acetonitrile:Phosphate buffer (pH 3.0) (32:68 v/v) | Acetonitrile and Water with sulfuric acid buffer |

| Flow Rate | Not specified | 1.0 mL/min | Not specified |

| Detector | UV at 255 nm | UV, wavelength not specified | UV |

| Run Time | < 5 minutes | < 10 minutes | Not specified |

| Linearity Range | 0.5 - 21.2 µg/mL | Not specified | Not specified |

| Correlation Coefficient (R²) | > 0.999 | Not specified | Not specified |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantification of this compound in solutions.

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble and that does not interfere with its absorbance in the UV region. n-Butanol is a commonly used solvent.

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From the stock solution, prepare a series of standard solutions of decreasing concentrations.

-

Sample Preparation: Prepare the sample solution containing an unknown concentration of this compound in the same solvent.

-

Measurement:

-

Set the spectrophotometer to scan the UV region (typically 200-400 nm).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax).

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

-

| Analyte | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |

| This compound Hydrochloride | n-Butanol | 260 | 10-100 | 0.987 |

| This compound | - | 255 | - | - |

| This compound | - | 238 (for p-chloroaniline impurity) | - | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, thereby confirming its chemical structure.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the this compound sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Measurement:

-

Record the background spectrum (of air or the empty ATR crystal).

-

Record the sample spectrum over the typical infrared range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

-

-

Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3325 | N-H stretching | Amine (N-H) |

| ~2947 | C-H stretching | Alkane (C-H) |

| 1600-1650 | C=N stretching | Guanidine (B92328) |

| 1500-1550 | C=C stretching | Aromatic ring |

| ~1246 | C-N stretching | Aromatic amine |

| ~1093 | C-N stretching | Aliphatic amine |

| 800-850 | C-H bending | p-disubstituted benzene |

| 600-700 | C-Cl stretching | Chloroalkane |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Measurement:

-

Place the sample tube in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra.

-

-

Interpretation: Analyze the chemical shifts, coupling patterns, and integration of the signals to assign them to the specific protons and carbons in the this compound molecule.

¹H NMR:

| Chemical Shift (ppm) | Assignment |

| ~7.3 | Aromatic protons |

| ~3.1 | Methylene protons adjacent to nitrogen |

| ~1.4 | Methylene protons |

| ~1.2 | Methylene protons |

¹³C NMR:

The ¹³C NMR spectrum of this compound shows characteristic signals for the aromatic carbons, the guanidine carbons, and the aliphatic carbons of the hexamethylene chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically after separation by liquid chromatography (LC-MS).

-

Ionization: Ionize the this compound molecules using a suitable technique, such as electrospray ionization (ESI).

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 505.2 [M+H]⁺ | 381, 253, 170, 127 (p-chloroaniline) |

Titrimetric Analysis

A simple acid-base titration can be used for the quantitative determination of this compound in various formulations.

-

Sample Preparation: Dissolve a known amount of the this compound-containing sample in a suitable solvent mixture (e.g., alcohol-ketone).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., hydrochloric acid).

-

Endpoint Detection: Use a suitable indicator (e.g., bromophenol blue) or a pH meter to determine the endpoint of the titration. The color change of bromophenol blue from blue to green indicates the endpoint.

-

Calculation: Calculate the concentration of this compound based on the volume of titrant used and the stoichiometry of the reaction.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, it is crucial to consult detailed pharmacopeial monographs and validated analytical procedures.

An In-depth Technical Guide to the Core Mechanism of Action of Chlorhexidine Against Gram-Positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorhexidine (B1668724) (CHX) is a potent, broad-spectrum cationic bisbiguanide antiseptic widely utilized in clinical and pharmaceutical settings for its efficacy against a range of microbes, particularly Gram-positive bacteria.[1][2] Its mechanism of action is multifaceted and concentration-dependent, primarily targeting the bacterial cell membrane.[1][3] This technical guide provides a detailed exploration of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the antimicrobial effects of this compound on Gram-positive organisms.

Core Mechanism of Action

The bactericidal and bacteriostatic effects of this compound are a result of a sequence of interactions with the bacterial cell structure, beginning with surface binding and culminating in cytoplasmic coagulation at high concentrations.[][5] Gram-positive bacteria are particularly susceptible due to the composition of their cell envelope.[1][]

Initial Electrostatic Interaction and Binding

At physiological pH, this compound salts dissociate, yielding a positively charged cation.[1][3] The initial and critical step in its antimicrobial action is the rapid electrostatic attraction between the cationic this compound molecule and the negatively charged components of the Gram-positive bacterial cell wall.[6] Key binding sites include:

-

Teichoic Acids (TAs): Wall teichoic acids (WTAs) anchored to the peptidoglycan.

-

Lipoteichoic Acids (LTAs): Anchored to the cytoplasmic membrane.[7]

These anionic polymers are rich in phosphate (B84403) groups, providing a high density of negative charges on the bacterial surface, which facilitates the strong and specific adsorption of this compound.[6][7] This binding is a rapid prerequisite for subsequent disruptive actions, often occurring within 20 seconds.[3]

Concentration-Dependent Membrane Disruption

The primary target of this compound is the cytoplasmic membrane. Its effects are distinctly modulated by its concentration.[3][5]

-

At Low Concentrations (Bacteriostatic Effect): this compound disrupts the semi-permeability of the cell membrane, leading to a loss of osmotic equilibrium.[3][] This causes the leakage of low-molecular-weight intracellular components, most notably potassium (K+) and magnesium (Mg2+) ions.[3][6] The loss of these ions inhibits the activity of essential membrane-bound enzymes, such as ATPase, disrupting cellular metabolic processes and resulting in a bacteriostatic effect.[3][5]

-

At High Concentrations (Bactericidal Effect): As the concentration of this compound increases, its disruptive effect on the membrane becomes more severe. The structural integrity of the cytoplasmic membrane is compromised, leading to the leakage of larger, essential macromolecules like ATP and nucleic acids.[3][6] Subsequently, this compound penetrates the cell's interior, causing the precipitation and coagulation of cytoplasmic proteins and nucleic acids by forming complexes with phosphorylated compounds.[3][6] This irreversible damage results in cell death.[][5]

Caption: Overall mechanism of this compound action on Gram-positive bacteria.

Quantitative Data: Susceptibility of Gram-Positive Bacteria

The efficacy of this compound is quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Gram-positive bacteria are generally highly susceptible, with low MIC and MBC values.[1][8]

| Gram-Positive Species | Test Method | MIC (mg/L) | MBC (mg/L) | Reference(s) |

| Staphylococcus aureus | Broth Microdilution | 1 - 8 | 2 - 6 | [9][10][11] |

| Methicillin-Resistant S. aureus (MRSA) | Not Specified | 2 (Pooled Mean) | 2 (Pooled Mean) | [11][12] |

| Streptococcus spp. | Not Specified | - | 9 (Pooled Mean) | [11] |

| Enterococcus faecalis | Not Specified | - | - | [13] |

Note: Values can vary based on the specific strain, testing methodology, and presence of resistance mechanisms.

Experimental Protocols

The following protocols are foundational for assessing the antimicrobial properties of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target Gram-positive bacterium.[9][10]

Caption: Experimental workflow for MIC determination via broth microdilution.

Methodology:

-

Preparation of this compound Dilutions: Aseptically prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations typically range from 64 mg/L to 0.25 mg/L.

-

Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) plate. Select several colonies to inoculate a sterile saline or broth solution. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Controls: Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

-

Reading MIC: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.

Protocol: Membrane Integrity Assessment

This protocol uses fluorescent staining to differentiate between bacteria with intact and compromised cell membranes, providing a direct measure of this compound's membrane-damaging effects.[14][15]

Methodology:

-

Bacterial Suspension: Prepare a suspension of the Gram-positive bacteria in a suitable buffer (e.g., PBS) to a defined optical density.

-

Reagent Preparation: Use a commercially available kit (e.g., BacLight LIVE/DEAD) containing two fluorescent dyes:

-

SYTO 9: A green-fluorescent stain that penetrates both live and dead cells.

-

Propidium Iodide (PI): A red-fluorescent stain that only enters cells with damaged membranes.

-

-

Treatment: Add this compound to the bacterial suspension at the desired test concentration. Include an untreated control.

-

Staining: At specified time points (e.g., 0, 5, 15, 30 minutes), add the SYTO 9 and PI dye mixture to the bacterial suspensions and incubate in the dark for 15 minutes.

-

Analysis: Analyze the samples using:

-

Fluorescence Microscopy or Confocal Laser Scanning Microscopy (CLSM): To visualize and count the number of live (green) versus dead (red) cells.[14]

-

Flow Cytometry: To quantify the proportion of live and dead cells in the population.

-

-

Data Interpretation: An increase in the red-fluorescent cell population over time indicates a loss of membrane integrity due to this compound exposure.

Protocol: Cytoplasmic Content Leakage Assay

This method quantifies the leakage of intracellular materials, such as nucleic acids, by measuring the absorbance of the cell supernatant at 260 nm (A260).[16]

Caption: Logical workflow for measuring cytoplasmic leakage (A260 Assay).

Methodology:

-

Cell Preparation: Grow the test bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with a sterile buffer (e.g., PBS), and resuspend them in the same buffer to a specific optical density.

-

Treatment: Divide the cell suspension into aliquots. Add this compound to achieve the desired final concentrations. Include an untreated sample as a negative control and a sample treated with a known membrane-disrupting agent or heat as a positive control for maximum leakage.

-

Incubation and Sampling: Incubate the suspensions at 37°C. At predetermined time intervals (e.g., 0, 30, 60, 120 minutes), remove an aliquot from each treatment group.

-

Separation: Immediately centrifuge the aliquots to pellet the bacterial cells.

-

Measurement: Carefully transfer the supernatant to a UV-transparent cuvette and measure the absorbance at 260 nm using a spectrophotometer.

-

Data Analysis: An increase in the A260 reading of the supernatant compared to the untreated control indicates the release of nucleic acids and other 260 nm-absorbing materials from the cytoplasm, signifying membrane damage.[16]

Conclusion

The mechanism of action of this compound against Gram-positive bacteria is a well-defined, multi-step process initiated by electrostatic binding to the anionic cell envelope. Its primary mode of action is the concentration-dependent disruption of the cytoplasmic membrane, leading to bacteriostasis at low concentrations through ion leakage and bactericidal activity at high concentrations via gross membrane failure and cytoplasmic coagulation. The quantitative and qualitative methods detailed herein provide a robust framework for researchers to evaluate the efficacy of this compound and develop novel antiseptic agents targeting similar pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Differential Actions of this compound on the Cell Wall of Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Broth Microdilution Method To Characterize this compound MICs among Bacteria Collected from 2005 to 2019 at Three U.S. Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial sensitivity to this compound and povidone-iodine antiseptics over time: a systematic review and meta-analysis of human-derived data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing the Potential for Unintended Microbial Consequences of Routine this compound Bathing for Prevention of Healthcare-associated Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound gluconate attenuates the ability of lipoteichoic acid from Enterococcus faecalis to stimulate toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of the Effects of this compound on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Direct measurement of the bactericidal effect of this compound on human dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Fungicidal Action of Chlorhexidine: A Deep Dive into its Effects on Fungal Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorhexidine (B1668724) (CHX), a cationic bisbiguanide antiseptic, is widely utilized for its broad-spectrum antimicrobial properties, which extend to various fungal pathogens, notably Candida species. Its primary mode of action against fungi centers on the catastrophic disruption of the cell membrane's integrity. This technical guide synthesizes current research to provide an in-depth examination of the molecular interactions and downstream cellular consequences of this compound exposure on fungal cell membranes. It details the initial electrostatic attraction, subsequent membrane permeabilization, and the resulting cascade of events including ion leakage, metabolic collapse, and induction of apoptosis-like cell death. This document consolidates quantitative data on its efficacy and outlines key experimental protocols for its study, serving as a comprehensive resource for researchers in mycology and antimicrobial development.

Core Mechanism of Action: Membrane Disruption

The fungicidal effect of this compound is primarily initiated by its interaction with the fungal cell envelope. At physiological pH, this compound salts dissociate, releasing a positively charged cation.[1] This cationic molecule is electrostatically attracted to the negatively charged components of the fungal cell wall and plasma membrane, such as phosphate (B84403) groups in phospholipids (B1166683) and lipopolysaccharides.[2][3]

This binding leads to a rapid and concentration-dependent disruption of membrane integrity.[1][4]

-

At Low Concentrations (Bacteriostatic/Fungistatic): this compound attachment increases membrane permeability, causing the leakage of low molecular weight substances, particularly potassium and phosphorus ions.[3][5] This disrupts the cell's osmotic equilibrium and inhibits membrane-bound enzymes.[5]

-

At High Concentrations (Bactericidal/Fungicidal): The membrane damage is more severe, leading to the leakage of larger cytoplasmic components.[6][7] Ultimately, this causes the coagulation and precipitation of intracellular contents, including nucleoproteins and ATP, resulting in irreversible cell death.[5][7][8][9]

Morphological studies using scanning electron microscopy (SEM) on Candida albicans treated with this compound reveal significant cellular damage. Treated cells appear abnormally shaped with deep wrinkles, deformities, and in some cases, are cracked or ruptured with visible leakage of intracellular material.[10][11]

Interaction with Ergosterol (B1671047)

While direct membrane disruption is the primary mechanism, evidence suggests a more specific interaction with ergosterol, the principal sterol in fungal cell membranes. One study demonstrated that this compound, when complexed with beta-cyclodextrin (B164692), inhibits yeast growth by actively extracting ergosterol from the membrane.[12][13][14] This extraction further compromises membrane fluidity and integrity, enhancing the permeabilization effect.[12][14] This suggests a multi-faceted attack on the membrane, involving both general electrostatic disruption and specific extraction of critical lipid components.

Downstream Cellular Effects: ROS and Metal Ion Homeostasis

Beyond direct membrane damage, sub-lethal concentrations of this compound trigger a cascade of intracellular events. Studies on C. albicans show that CHX treatment leads to an accumulation of intracellular reactive oxygen species (ROS).[10][11] This oxidative stress is linked to the disruption of metal ion homeostasis, particularly involving copper and iron.[11][15] The resulting increase in ROS can induce mitochondrial dysfunction, which is a key step in initiating apoptosis-like cell death pathways in fungi.[10][11]

The diagram below illustrates the primary mode of action of this compound on the fungal cell membrane.

The following diagram illustrates the downstream signaling cascade initiated by this compound.

Quantitative Data Summary

The antifungal efficacy of this compound has been quantified across numerous studies. The following tables summarize key findings regarding its activity against various fungal species, particularly Candida.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Candida Species

| Candida Species | Geometric Mean MIC (mg/L) | MIC Range (mg/L) | Reference |

| C. albicans | 3.03 | 0.78 - 6.25 | [9] |

| C. glabrata | 3.03 | 0.78 - 6.25 | [9] |

| C. parapsilosis | 3.03 | 0.78 - 6.25 | [9] |

| C. tropicalis | 3.03 | 0.78 - 6.25 | [9] |

| C. krusei | 3.03 | 0.78 - 6.25 | [9] |

| Various Fusarium spp. | 8 - 16 | 2 - >64 | [7] |

Data from a study of 79 clinical isolates across eight Candida species.[9]

Table 2: Efficacy of this compound Solutions on Candida spp. Biofilms

| Treatment | C. albicans (% Reduction) | C. parapsilosis (% Reduction) | C. krusei (% Reduction) | C. glabrata (% Reduction) | C. tropicalis (% Reduction) | Reference |

| CHX 0.12% | 79.9 | 96.0 | 96.0 | 94.1 | 99.9 | [8][16] |

| CHX 0.2% | 99.8 | 99.3 | 99.8 | 99.0 | 99.1 | [8][16] |

| CHX 1% | 92.0 | 92.8 | 99.6 | 91.3 | 100 | [8][16] |

Percentage reduction in colony-forming units (CFU) after a 3-minute exposure.[8][16]

Table 3: Effect of this compound Digluconate (CHG) on C. albicans Viability and Metabolic Activity

| CHG Concentration (µM) | Exposure Time | Effect on Viability | Effect on Metabolic Activity | Reference |

| 25 µM | 30 min | Significant growth inhibition | Significant inhibition | [10][11] |

| 25 µM | 2 - 4 hours | Significant cell death | Significant inhibition | [10][11] |

| 50 µM | 30 min | Most fungal cells died | Significant inhibition | [10][11] |

| 50 µM | 2 - 4 hours | Cells completely killed | Significant inhibition | [10][11] |

Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating the antifungal properties of this compound. Below are detailed protocols for key experiments cited in the literature.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.[9]

-

Fungal Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5–2.5 × 10³ CFU/mL.

-

Drug Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.25 to 128 µg/mL).[17]

-

Inoculation and Incubation: 100 µL of the standardized fungal inoculum is added to each well containing 100 µL of the diluted drug.[17] Plates are incubated at 35°C for 48 hours.

-

MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥80% for CHX) compared to the growth in the drug-free control well.[9]

Cell Permeability Assay using Propidium (B1200493) Iodide (PI) Staining

This assay assesses membrane integrity by observing the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.[4][10]

-

Cell Preparation and Treatment: C. albicans cells are grown to a density of 1 × 10⁷ CFU/mL. The cell suspension is treated with various concentrations of this compound (e.g., 25 µM and 50 µM) for specified time intervals (e.g., 30 min, 2 h, 4 h) at 30°C with shaking. A no-drug control is run in parallel.[10]

-

Staining: After incubation, cells are harvested, washed, and stained with propidium iodide (e.g., 50 µg/mL) for 15 minutes in the dark.[10]

-

Analysis: Cells are observed under a confocal laser scanning microscope (CLSM). The presence of red fluorescence inside the cells indicates a loss of membrane integrity.[10] The kinetics of PI penetration can be monitored over time to quantify the rate of membrane permeabilization.[4]

Biofilm Susceptibility Assay

This protocol evaluates the effectiveness of this compound against fungal biofilms grown on a substrate.

-

Biofilm Formation: Fungal biofilms (e.g., C. albicans) are developed on suitable substrates, such as acrylic resin specimens, in a 24-well plate for a set period (e.g., 24 hours).[18]

-

Treatment: The mature biofilms are exposed to the test solution (e.g., 1 mL of 4% CHX) for various durations (e.g., 2, 4, 6, 8, 10 minutes). A negative control (e.g., 2% sodium hypochlorite) and a positive control (distilled water) are included.[18]

-

Viability Analysis:

-

CFU Counting: Biofilms are scraped from the substrate, vortexed to disaggregate, and serially diluted. Aliquots are plated on agar to count the number of viable colony-forming units.[8]

-

Confocal Microscopy: Biofilms are stained with a viability dye kit (e.g., LIVE/DEAD stain) and imaged with a CLSM. Image analysis software is used to calculate the biovolume of live versus dead cells within the biofilm structure.[18]

-

The diagram below outlines a typical experimental workflow for assessing the antifungal activity of this compound.

Conclusion

This compound exerts a potent and rapid fungicidal effect primarily by disrupting the fungal cell membrane. Its cationic nature drives an electrostatic interaction that increases membrane permeability, leading to the leakage of essential intracellular components and cell death. Further research has elucidated more complex mechanisms, including the extraction of ergosterol and the induction of an apoptotic cascade via ROS production and disruption of metal ion homeostasis. The quantitative data consistently demonstrate its efficacy against a broad range of fungi, including clinically relevant Candida species and their biofilms. The standardized protocols provided herein offer a framework for further investigation into the nuanced antifungal activities of this critical antiseptic agent. This comprehensive understanding is vital for optimizing its clinical use and for the development of new antifungal strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound gluconate, its properties and applications in endodontics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of this compound Digluconate against Yeast and Filamentous Forms in an Early-Stage Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. mdpi.com [mdpi.com]

- 7. This compound gluconate 0.2% as a treatment for recalcitrant fungal keratitis in Uganda: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revodontolunesp.com.br [revodontolunesp.com.br]

- 9. researchgate.net [researchgate.net]

- 10. Sub-lethal concentrations of this compound inhibit Candida albicans growth by disrupting ROS and metal ion homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound: beta-cyclodextrin inhibits yeast growth by extraction of ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: beta-cyclodextrin inhibits yeast growth by extraction of ergosterol [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Sub-lethal concentrations of this compound inhibit Candida albicans growth by disrupting ROS and metal ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Antifungal susceptibility and clinical efficacy of this compound combined with topical ophthalmic medications against Fusarium species isolated from corneal samples [frontiersin.org]

- 18. Antifungal activity of 4% this compound and 2% sodium hypochlorite against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Chlorhexidine in Medical Devices and the Imperative for Biocompatibility

An In-depth Technical Guide to the Biocompatibility Assessment of Chlorhexidine (B1668724) for Medical Devices

This compound (CHX) is a broad-spectrum bisbiguanide antiseptic widely utilized in medical applications due to its efficacy against a host of bacteria and fungi.[1][2] It is commonly incorporated into medical devices such as vascular catheters, antibacterial dressings, and dental implants to reduce the incidence of surgical site infections.[2] Despite its established antiseptic properties, the interaction of this compound with host tissues is a critical consideration. As with any material or substance intended for medical use, this compound-containing devices must undergo a rigorous biological evaluation to ensure they do not elicit adverse local or systemic reactions.[3][4]

This evaluation is governed by a risk management process outlined in the International Standard ISO 10993, "Biological evaluation of medical devices."[4][5] This standard provides a framework for determining the appropriate biocompatibility tests based on the nature and duration of the device's contact with the body.[3][6] This technical guide provides an in-depth overview of the core biocompatibility assessments for this compound, detailing the experimental protocols, presenting quantitative data from key studies, and illustrating the underlying cellular mechanisms and evaluation workflows.

The first step in a biocompatibility assessment is to perform a chemical characterization of the final device to identify and quantify any substances that may be released, as described in ISO 10993-18.[6][7] This information is crucial for a toxicological risk assessment, which helps determine the necessary biological tests.[6][7]

Caption: ISO 10993-1 Biocompatibility Risk Assessment Workflow.

Cytotoxicity: The First Line of Assessment

In vitro cytotoxicity assays are fundamental screening tools in biocompatibility assessment.[8] They are sensitive, rapid, and cost-effective methods for evaluating the potential of a material to cause cell damage or death.[8][9] Numerous studies have demonstrated that this compound exhibits dose- and time-dependent cytotoxicity across various cell lines, including fibroblasts, myoblasts, osteoblasts, and macrophages.[10][11][12]

Summary of Quantitative Cytotoxicity Data

The following tables summarize key findings from in vitro studies, highlighting the impact of this compound concentration and exposure time on cell viability.

Table 1: Effect of this compound Gluconate on Human Fibroblasts, Myoblasts, and Osteoblasts

| Cell Type | CHX Concentration | Exposure Time | Mean Cell Survival (%) |

|---|---|---|---|

| Fibroblasts | 0.002% | 1 min | 96.4% |

| 0.02% | 1 min | < 6% | |

| 0.2% | 1 min | < 6% | |

| 2% | 1 min | < 6% | |

| Myoblasts | 0.002% | 1 min | 82.4% |

| 0.02% | 1 min | < 6% | |

| 0.2% | 1 min | < 6% | |

| 2% | 1 min | < 6% | |

| Osteoblasts | 0.002% | 2 min | 25.5% |

| 0.02% | 2 min | < 6% | |

| 0.2% | 2 min | < 6% | |

| 2% | 2 min | < 6% |

(Data sourced from Liu et al., 2018)[10]

Table 2: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Assay | CHX Concentration | Exposure Time | Endpoint | Result | Reference |

|---|---|---|---|---|---|---|

| Odontoblast-like (MDPC-23) | MTT | 0.0024% | - | Metabolism Reduction | 24.8% | [13] |

| 0.004% | - | Metabolism Reduction | 29.9% | [13] | ||

| 0.02% | - | Metabolism Reduction | 70.8% | [13] | ||

| Gingival Epithelial (S-G) | - | - | 1 hour | Midpoint Cytotoxicity | 0.106 mmol/L | [14] |

| - | 24 hours | Midpoint Cytotoxicity | 0.011 mmol/L | [14] | ||

| - | 72 hours | Midpoint Cytotoxicity | 0.0045 mmol/L | [14] | ||

| Human Gingival Fibroblasts | MTT | - | 72 hours | IC50 | 0.0004346% | [15] |

| Human Fibroblasts (HF) | CCK-8 | This compound Acetate | 5 sec | Cell Survival | 4.46% | [16] |

| | | | 180 sec | Cell Survival | 0.79% |[16] |

Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)

The most common methods for assessing cytotoxicity involve exposing cultured cells to extracts of the medical device or to direct contact with the material and then measuring cell viability or metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2][13] The amount of formazan produced is proportional to the number of viable cells. The Cell Counting Kit-8 (CCK-8) assay functions similarly.[10][16]

Detailed Methodology (MTT Assay Example):

-

Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts, human gingival fibroblasts) in 96-well microplates at a predetermined density and incubate for 24 hours to allow for cell attachment.[2][15]

-

Preparation of Test Article: Prepare extracts of the this compound-containing device according to ISO 10993-12. This typically involves incubating the device in a culture medium (e.g., MEM with 5% serum) at 37°C for 24-72 hours. Alternatively, prepare direct dilutions of this compound in the culture medium.[2][10]

-

Cell Exposure: Remove the existing culture medium from the cells and replace it with the device extracts or this compound dilutions. Include negative controls (culture medium only) and positive controls (e.g., dilute phenol (B47542) solution).[13]

-

Incubation: Incubate the cells with the test solutions for a specified period (e.g., 1, 2, or 3 minutes for direct application; 24, 48, or 72 hours for extracts).[2][10][15]

-

MTT Addition: After incubation, remove the test solution, rinse the cells with a phosphate-buffered saline (PBS), and add fresh medium containing MTT solution (e.g., 10 µL per 100 µL of medium).[2]

-

Formazan Solubilization: Incubate for 2-4 hours to allow formazan crystals to form. Then, add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the crystals.[2]

-

Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

-

Calculation: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.

Caption: General workflow for an MTT-based cytotoxicity assay.

Cellular Mechanisms of this compound Cytotoxicity

This compound's cytotoxic effects stem from its cationic nature, which facilitates strong interactions with negatively charged components of cell membranes.[17][18] This interaction disrupts membrane integrity, leading to a cascade of intracellular events.[19] Studies have shown that CHX exposure can cause an increase in intracellular reactive oxygen species (ROS), disturbance of mitochondrial function (evidenced by a reduction in mitochondrial membrane potential), and a rapid increase in intracellular calcium levels.[11][12][20] These events can trigger programmed cell death (apoptosis) at lower concentrations or necrosis at higher concentrations.[8][11][12]

Caption: Signaling pathway for this compound-induced cytotoxicity.

Genotoxicity Assessment

Genotoxicity tests are designed to detect agents that can damage cellular genetic material (DNA).[1] Such damage can potentially lead to mutations or cancer. For this compound, concerns have been raised regarding its long-term use, with some studies indicating a potential for genotoxicity.[21][22]

Summary of Quantitative Genotoxicity Data

Table 3: Micronuclei Formation in Human Buccal Epithelial Cells with this compound Mouthwash Use

| Group | Duration of CHX Use | Mean No. of Micronucleated Cells (per 2000 cells) | Mean No. of Micronuclei (per 2000 cells) |

|---|---|---|---|

| Control | None | 0.41 ± 0.71 | 0.48 ± 0.80 |

| B1 | 2 weeks | 1.65 ± 2.09 | - |

| B2 | 4 weeks | 4.88 ± 2.09 | - |

| B3 | 8 weeks | 5.20 ± 2.62 | - |

| B4 | 16 weeks | 10.0 ± 2.09 | - |

| B5 | 24 weeks | 11.7 ± 1.87 | 14.5 ± 2.49 |

(Data sourced from studies on genotoxic effects of CHX mouthwash)[21][22]

Experimental Protocols: Genotoxicity (ISO 10993-3)

A battery of tests is typically required to assess genotoxicity, including an assay for gene mutations in bacteria, an in vitro cytogenetic assay, and an in vivo test for chromosomal damage.[5]

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Principle: This assay measures DNA strand breaks in individual cells.[1][11] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (fragments) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[11]

-

Methodology:

-

Expose a cell suspension (e.g., peripheral leukocytes, macrophages) to CHX extracts.[11]

-

Embed the cells in low-melting-point agarose and layer onto a microscope slide.

-

Lyse the cells with detergent and high salt to remove membranes and proteins, leaving behind the DNA "nucleoid."

-

Treat with alkali to unwind the DNA before electrophoresis.

-

Perform electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify DNA damage using image analysis software to measure tail length and tail intensity.

-

-

-

Micronucleus Test:

-

Principle: This test detects chromosomal damage or damage to the mitotic apparatus.[21][22] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic events.[11][22]

-

Methodology (in vitro):

-

Treat cultured cells (e.g., CHO cells, human lymphocytes) with CHX extracts.

-

Add Cytochalasin-B to block cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in a large population of binucleated cells (e.g., 1000-2000 cells) using a microscope.[22]

-

-

Irritation and Skin Sensitization

These tests evaluate the potential of a device to cause local irritation and to induce an allergic skin reaction.[3] According to ISO 10993-10, these are key endpoints for any device that comes into contact with the skin.

Irritation Testing

Irritation is a localized inflammatory response to a single, repeated, or continuous application of a substance, without the involvement of an immunological mechanism.

Experimental Protocol: In Ovo Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM)

-

Principle: The HET-CAM assay is an alternative in vitro method to assess the irritation potential of a substance on mucous membranes.[2] The highly vascularized chorioallantoic membrane of a fertilized hen's egg serves as a biological indicator. The occurrence of hemorrhage, vascular lysis, or coagulation within 5 minutes of application indicates an irritant effect.[2]

-

Methodology:

-

Incubate fertile hen's eggs for 9 days.

-

On day 9, open a window in the eggshell to expose the chorioallantoic membrane (CAM).

-

Apply the CHX solution or device extract (e.g., 300 µL) directly onto the CAM.

-

Observe the CAM for 5 minutes for signs of vascular damage (hemorrhage, lysis, coagulation).

-

Score the reaction based on the time of onset and severity of the observed effects. A study showed that 0.02% and 0.2% CHX exerted an irritant effect in this assay.[2]

-

Skin Sensitization Testing

Skin sensitization is an immunological process that results in an allergic reaction upon subsequent exposure to a substance.

Experimental Protocol: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)

-

Principle: The GPMT is a robust in vivo method designed to detect the potential of a substance to cause skin sensitization.[23][24] It involves an induction phase to sensitize the animals, followed by a challenge phase to elicit a potential allergic reaction.

-

Methodology:

-

Induction Phase (Day 0): In test group guinea pigs, administer intradermal injections of the test article extract mixed with Freund's Complete Adjuvant (FCA), the extract alone, and FCA alone into a shaved area on the back.

-

Topical Induction (Day 7): Apply the test article extract topically over the injection sites under an occlusive patch for 48 hours.

-

Challenge Phase (Day 21): Apply the test article extract topically to a naive, shaved site on both test and control animals under an occlusive patch for 24 hours.

-

Scoring (24 and 48 hours post-challenge): Remove the patches and score the challenge sites for erythema and edema according to a standardized scale (e.g., Draize scale). A significantly greater reaction in the test group compared to the control group indicates sensitization.

-

Systemic Toxicity and Other Endpoints

For devices with prolonged or permanent contact, or those with the potential for systemic exposure, further tests may be required.

-

Acute Systemic Toxicity (ISO 10993-11): These tests assess the potential for harm from a single, short-term exposure to extracts from a device. The LD50 value for this compound diacetate in rats is reported as 1180 mg/kg bw.

-

Subacute/Subchronic/Chronic Toxicity (ISO 10993-11): These studies evaluate the effects of repeated or continuous exposure over a longer period. A long-term study in rats established a No Observed Adverse Effect Level (NOAEL) of 0.5 mg/kg bw/day, with reversible histopathological changes in lymph nodes observed at 5 mg/kg bw/day.

-

Hemocompatibility (ISO 10993-4): For blood-contacting devices, tests for hemolysis (red blood cell damage), coagulation, and thrombosis are essential.

-

Carcinogenicity (ISO 10993-3): Long-term studies in rats and mice have shown no evidence of carcinogenic effects from this compound. However, a breakdown product, p-chloroaniline (PCA), is considered a probable human carcinogen, making control over degradation critical.

Conclusion

The biocompatibility assessment of this compound for medical devices is a multi-faceted process guided by the risk-based framework of ISO 10993. The available data indicates that while this compound is an effective antiseptic, it possesses significant, dose-dependent in vitro cytotoxicity and has the potential to be an irritant at high concentrations. Genotoxicity data warrants careful consideration for long-term applications. A thorough evaluation, including chemical characterization and a well-justified battery of biological tests, is essential to establish a comprehensive safety profile and ensure that the benefits of incorporating this compound into a medical device outweigh the potential biological risks. This guide provides the foundational knowledge for researchers and developers to navigate this critical evaluation process.

References

- 1. scholar.ui.ac.id [scholar.ui.ac.id]

- 2. mdpi.com [mdpi.com]

- 3. Biocompatibility Testing for Medical Devices | ISO 10993 [chapletnorthamerica.com]

- 4. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]

- 5. fda.gov [fda.gov]

- 6. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]

- 7. emergobyul.com [emergobyul.com]

- 8. researchgate.net [researchgate.net]

- 9. criver.com [criver.com]

- 10. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and genotoxicity of this compound on macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of different concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An in vitro study on the cytotoxicity of this compound digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preliminary cytotoxicity assessment of Jaftex vs. This compound mouthwashes on human gingival fibroblasts and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nutrition.bmj.com [nutrition.bmj.com]

- 17. Analysis of the Effects of this compound on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound possesses unique cytotoxic actions in rat thymic lymphocytes: Its relation with electrochemical property of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Genotoxicity of this compound mouthwash in gingivitis patients' cells [wisdomlib.org]

- 22. Genotoxic assessment of this compound mouthwash on exfoliated buccal epithelial cells in chronic gingivitis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Deep Dive into the Fundamental Properties of Chlorhexidine Salts and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorhexidine (B1668724), a cationic bisbiguanide, has been a cornerstone of antisepsis in clinical and consumer healthcare for decades. Its broad-spectrum antimicrobial activity, coupled with a persistent effect, makes it a highly effective agent for infection control. This technical guide provides an in-depth exploration of the fundamental properties of this compound and its various salt forms. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, physicochemical characteristics, antimicrobial efficacy, and toxicological profile. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for essential assays, and utilizes visualizations to elucidate complex pathways and workflows.

Physicochemical Properties of this compound and Its Salts

This compound base is a strong base with the chemical formula C22H30Cl2N10.[1] It is sparingly soluble in water but can be formulated as various salts to enhance its aqueous solubility and stability.[2] The most commonly used salts are this compound digluconate, diacetate, and dihydrochloride (B599025).[1][3] The cationic nature of this compound is crucial for its antimicrobial activity.[1][4] At physiological pH, the biguanide (B1667054) groups are protonated, resulting in a dicationic molecule that readily interacts with negatively charged microbial cell surfaces.[5][6]

The solubility of this compound salts is highly dependent on the counter-ion and the presence of other ions in the solution.[7][8] For instance, this compound digluconate is highly soluble in water, while the dihydrochloride salt is poorly soluble.[2] The presence of chloride ions can lead to the precipitation of the less soluble this compound dihydrochloride, a phenomenon important to consider in formulation development.[9]

Table 1: Physicochemical Properties of this compound and Common Salts

| Property | This compound Base | This compound Digluconate | This compound Diacetate | This compound Dihydrochloride |

| Molecular Formula | C22H30Cl2N10 | C22H30Cl2N10·2C6H12O7 | C22H30Cl2N10·2C2H4O2 | C22H30Cl2N10·2HCl |

| Molecular Weight ( g/mol ) | 505.45 | 897.76 | 625.56 | 578.37 |

| Appearance | White crystalline powder | Colorless to pale yellow liquid (typically as a 20% aqueous solution) | White, microcrystalline powder | White to off-white crystalline powder |

| Melting Point (°C) | 134-136 | Not applicable (liquid) | 154-155 | Decomposes at 260-262 |

| Water Solubility (at 20°C) | 0.008% (w/v) | >50% (w/v) | 1.9 g/100 mL | 0.06 g/100 mL |

| Optimal pH for Activity | 5.5 - 7.0 | 5.5 - 7.0 | 5.5 - 7.0 | 5.5 - 7.0 |

Synthesis of this compound Salts

The synthesis of this compound salts typically involves a two-step process: the synthesis of the this compound base followed by its reaction with a suitable acid to form the desired salt.[5] A common industrial synthesis route is based on the reaction of hexamethylenediamine (B150038) with sodium dicyanamide, followed by reaction with p-chloroaniline.[12][13]

Synthesis of this compound Digluconate from this compound Base

A general procedure for the synthesis of this compound digluconate involves the reaction of this compound base with gluconic acid.[5]

Caption: Workflow for the synthesis of this compound digluconate.

Mechanism of Antimicrobial Action

The antimicrobial action of this compound is a multi-step process that ultimately leads to bacterial cell death.[4][6] The positively charged this compound molecule is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6] This initial binding disrupts the cell wall, leading to increased membrane permeability.[14]

At lower concentrations, this compound is bacteriostatic, causing the leakage of low molecular weight intracellular components like potassium and phosphate (B84403) ions.[5][6] At higher concentrations, it becomes bactericidal, inducing the precipitation of cytoplasmic contents and leading to cell death.[5][14]

Caption: Signaling pathway of this compound's antimicrobial action.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[5][10] It is particularly effective against Gram-positive bacteria.[5] The efficacy against Gram-negative bacteria and fungi generally requires higher concentrations.[5] this compound is generally less effective against mycobacteria and bacterial spores, and its activity against viruses is variable.[5][15]

The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy. MIC values for this compound vary depending on the microbial species and the specific salt used.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

| Microorganism | Type | MIC Range (mg/L) |

| Staphylococcus aureus | Gram-positive bacteria | 1 - 8 |

| Streptococcus mutans | Gram-positive bacteria | ≤ 1 |

| Escherichia coli | Gram-negative bacteria | 1 - 64 |

| Klebsiella pneumoniae | Gram-negative bacteria | 4 - 64 |

| Enterobacter cloacae complex | Gram-negative bacteria | 1 - >64 |

| Candida albicans | Yeast | 4 - 16 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

This protocol outlines the agar dilution method for determining the MIC of this compound.[1][16]

Caption: Experimental workflow for MIC determination.

Methodology:

-

Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 800 mg/L) in a suitable solvent.[1] Perform serial twofold dilutions to obtain the desired concentration range (e.g., 0.125 - 8 mg/L).[1]

-

Preparation of Agar Plates: Incorporate the different concentrations of this compound into molten Mueller-Hinton agar. Pour the agar into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension.

-

Incubation: Incubate the plates at 35°C for 24 hours.[1]

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

Cytotoxicity and Safety Profile

While this compound is a highly effective antimicrobial agent, it also exhibits dose-dependent cytotoxicity to various human cell types, including fibroblasts, osteoblasts, and myoblasts.[3][12] This is a critical consideration in clinical applications, particularly in wound healing and oral care. The cytotoxic effects can manifest as reduced cell viability, impaired cell migration, and induction of apoptosis.[3]

Table 3: Cytotoxicity of this compound Gluconate on Human Cell Lines

| Cell Type | Concentration (%) | Exposure Time (min) | Effect |

| Fibroblasts | ≥ 0.02 | 1, 2, 3 | < 6% cell survival |

| Myoblasts | ≥ 0.02 | 1, 2, 3 | < 6% cell survival |

| Osteoblasts | ≥ 0.02 | 1, 2, 3 | < 6% cell survival |

| Fibroblasts | 0.002 | 1 | 96.4% cell survival |

| Fibroblasts, Myoblasts, Osteoblasts | ≥ 0.02 | Any | Indefinite halt of cell migration |

Source:[12]

Experimental Protocol: Cytotoxicity Assessment using Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method to determine cell viability.[16]

Caption: Experimental workflow for the CCK-8 cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed cells (e.g., 5000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[16]

-

Treatment: Expose the cells to various dilutions of this compound (e.g., 0%, 0.002%, 0.02%, 0.2%, and 2%) for specific durations (e.g., 1, 2, or 3 minutes).[12]

-

CCK-8 Addition: After the exposure period, wash the cells and add 10 µL of CCK-8 solution to each well.[16]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[16]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[16]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound and its salts remain indispensable antimicrobial agents in modern healthcare. A thorough understanding of their fundamental properties is paramount for the development of safe and effective formulations. This technical guide has provided a comprehensive overview of the physicochemical characteristics, synthesis, mechanism of action, antimicrobial spectrum, and cytotoxicity of this compound. The tabulated quantitative data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers and drug development professionals, facilitating further innovation and application of this vital antiseptic. Future research should continue to explore novel derivatives and delivery systems to optimize the therapeutic index of this compound, maximizing its antimicrobial efficacy while minimizing potential cytotoxicity.

References

- 1. Decreased susceptibility to this compound and distribution of qacA/B genes among coagulase-negative Staphylococcus clinical samples | springermedizin.de [springermedizin.de]

- 2. apexbt.com [apexbt.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. uspharmacist.com [uspharmacist.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Basicmedical Key [basicmedicalkey.com]

- 11. researchgate.net [researchgate.net]

- 12. EP2066622B1 - Process for preparing hexamethylenebiscyanoguanidine and this compound - Google Patents [patents.google.com]

- 13. Solubility Properties of this compound Salts | Semantic Scholar [semanticscholar.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. usp-pqm.org [usp-pqm.org]

- 18. ptglab.com [ptglab.com]

- 19. dojindo.co.jp [dojindo.co.jp]

An In-depth Technical Guide on the Early Discovery and Development of Chlorhexidine

Abstract: This technical guide provides a comprehensive overview of the seminal studies that marked the discovery and early development of chlorhexidine (B1668724) (CHX). Initially synthesized in the 1940s by Imperial Chemical Industries (ICI) during research into antimalarial agents, this compound was soon identified as a potent antiseptic with a broad spectrum of antimicrobial activity. Early investigations in the 1950s established its efficacy as a topical disinfectant, leading to its commercial introduction. Subsequent research in the 1970s, most notably the work of Löe and Schiött, unveiled its remarkable anti-plaque and anti-gingivitis properties, establishing it as a gold standard in oral healthcare. This document details the key milestones, experimental protocols, and foundational data that underpinned its journey from a laboratory curiosity to an essential antiseptic agent.

Discovery and Synthesis

This compound was discovered in the 1950s by researchers at Imperial Chemical Industries, Ltd. in Manchester, UK, as part of a program investigating the synthesis of anti-malarial agents.[1][2] The research, which also produced the antimalarial drug proguanil (B194036), identified a bisbiguanide, 1,6-Di-4′-chlorophenyl-diguanidohexane, as having exceptional bacteriostatic and bactericidal properties.[2] This compound was later named this compound.

The molecular structure is based on two molecules of proguanil connected by a hexamethylenediamine (B150038) spacer.[1] Early synthesis routes were developed and patented by ICI, with a common method involving the reaction of hexamethylene-bis-dicyanodiamide with 4-chloroaniline (B138754) hydrochloride.[1][3][4]

Early Investigations of Antimicrobial Properties

The initial laboratory investigation of this compound, published in 1954 by Davis et al., described it as a new antibacterial agent of high potency.[2] Early research quickly established its broad-spectrum efficacy against a range of microorganisms, including Gram-positive and Gram-negative bacteria.[5][6]

Mechanism of Action

The bactericidal effect of this compound was understood early on to be a result of its cationic nature at physiological pH.[3][7] The positively charged this compound molecule binds strongly to the negatively charged bacterial cell wall.[3][7]

-

At low concentrations , this interaction increases the permeability of the cell membrane, leading to the leakage of low-molecular-weight cytoplasmic components like potassium ions. This results in a bacteriostatic effect, inhibiting bacterial growth.[3][7][8]

-

At high concentrations , this compound causes more severe damage to the membrane, leading to the precipitation of cytoplasmic contents and ultimately, cell death—a bactericidal effect.[1][3][7]

Key Developmental Milestones and Experimental Data

Following its discovery, this compound was rapidly developed for various applications, transitioning from a general disinfectant to a specialized agent in both topical and oral care.

| Year | Milestone | Key Finding / Significance |

| 1950 | Discovery | Synthesized by Imperial Chemical Industries (ICI) during antimalarial research.[2] |

| 1954 | First Publication | Introduced as a potent disinfectant and topical antiseptic in a paper by Davis et al.[1][2] |

| 1957 | Commercialization | First introduced commercially in the UK as a disinfectant under the name Hibitane®.[2] |

| 1970 | Oral Health Breakthrough | Löe and Schiött demonstrated that a 0.2% CHX rinse could prevent plaque and gingivitis.[2] |

| 1970 | Topical Use Expansion | First used in handwashes and introduced in the US as a 4% skin cleanser (Hibiclens®).[1][2] |

| 1976 | Oral Agent Testing | Further tests confirmed its ability to inhibit the formation and development of dental plaque.[1] |

Experimental Protocols: The Löe & Schiött (1970) Study